2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione
Description
2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a benzyl group, and an isoindole dione structure
Properties
IUPAC Name |
2-[2-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15(20-23-19(24-29-20)14-16-8-4-3-5-9-16)25(2)12-13-26-21(27)17-10-6-7-11-18(17)22(26)28/h3-11,15H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLCODBVJZPIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=CC=C2)N(C)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the condensation of benzyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . The intermediate products are then subjected to further reactions to introduce the isoindole dione moiety and the ethyl-methylamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: The benzyl group can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxadiazole derivatives, while substitution could produce a variety of benzyl-substituted compounds.
Scientific Research Applications
2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring and benzyl group are known to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride: This compound shares the oxadiazole and benzyl groups but lacks the isoindole dione structure.
5-Substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones: These compounds have similar oxadiazole rings but differ in their substitution patterns and additional functional groups.
Uniqueness
2-[2-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl-methylamino]ethyl]isoindole-1,3-dione is unique due to its combination of an oxadiazole ring, benzyl group, and isoindole dione structure. This unique combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
